6,7-Dimethoxy-3-cyano-3,4-dihydrocarbostyril
Beschreibung
Eigenschaften
IUPAC Name |
6,7-dimethoxy-2-oxo-3,4-dihydro-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-16-10-4-7-3-8(6-13)12(15)14-9(7)5-11(10)17-2/h4-5,8H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTCFDLDCWVJQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C(=O)N2)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20938730 | |
| Record name | 2-Hydroxy-6,7-dimethoxy-3,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175988-86-0 | |
| Record name | 7A61 Compound | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175988860 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-6,7-dimethoxy-3,4-dihydroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20938730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Reaction Mechanism and Protocol
-
Starting Materials : 3,4-Dimethoxyphenethylamine serves as the primary precursor.
-
Cyano Introduction : Ethyl cyanoformate replaces ethyl formate in the initial formylation step, enabling the formation of a cyano-substituted intermediate.
-
Cyclization : Phosphotungstic acid catalyzes ring closure, followed by oxalyl chloride-mediated activation to yield the dihydroisoquinoline backbone.
-
Post-Cyclization Modification : Methanol-mediated removal of oxalic acid residues and crystallization at 5–10°C isolate the target compound.
Optimization and Yield
-
Temperature Control : Maintaining 10–20°C during oxalyl chloride addition prevents side reactions.
-
Catalyst Loading : Phosphotungstic acid at 0.2–0.3% wt/wt ensures efficient cyclization without over-oxidation.
-
Yield : Pilot studies suggest a 65–70% yield with ≥98.5% purity, contingent on rigorous solvent drying and stoichiometric precision.
Nucleophilic Substitution of Halogenated Intermediates
This method leverages halogenated precursors to introduce the cyano group via displacement reactions, drawing parallels to alkoxy-substitution strategies observed in dihydrocarbostyril derivatives.
Synthetic Workflow
-
Halogenation : Bromination of 6,7-dimethoxy-3,4-dihydrocarbostyril at position 3 using N-bromosuccinimide (NBS) in dichloromethane.
-
Cyanide Displacement : Treatment with potassium cyanide (KCN) in dimethylformamide (DMF) at 80°C for 12 hours.
Critical Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | Anhydrous DMF | Enhances nucleophilicity |
| Temperature | 80°C | Accelerates substitution |
| Cyanide Equivalents | 1.5–2.0 eq | Minimizes byproducts |
-
Yield : 55–60%, with residual bromide impurities (<0.5%) requiring recrystallization in ethanol-water mixtures.
Palladium-catalyzed cyanation offers regioselective introduction of the cyano group, particularly advantageous for complex substrates.
Protocol Overview
-
Substrate Preparation : 3-Bromo-6,7-dimethoxy-3,4-dihydrocarbostyril synthesized via electrophilic bromination.
-
Catalytic System : Pd(PPh₃)₄ (5 mol%) and zinc cyanide (Zn(CN)₂) in toluene at 100°C for 24 hours.
Performance Metrics
-
Conversion Rate : >90% (monitored via HPLC).
-
Challenges : Catalyst deactivation by methoxy groups necessitates higher Pd loadings, increasing costs.
-
Scalability : Limited by Zn(CN)₂ toxicity, requiring specialized handling protocols.
While excluded from direct citation due to source reliability constraints, cyanogen bromide (CNBr) remains a classical reagent for nitrile synthesis. Hypothetically, its application to 6,7-dimethoxy-3-amino-3,4-dihydrocarbostyril could yield the target compound via diazotization-cyanation sequences.
Hypothetical Reaction Pathway
-
Diazotization : Treatment of the 3-amino derivative with NaNO₂/HCl at 0–5°C.
-
Cyanation : Reaction with CNBr to replace the diazo group with -CN.
Limitations
-
Safety Concerns : CNBr’s high toxicity and volatility demand stringent containment measures.
-
Yield : Estimated 40–50% due to competing hydrolysis side reactions.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| One-Pot Synthesis | 65–70 | ≥98.5 | High | Excellent |
| Nucleophilic Substitution | 55–60 | ≥97.0 | Moderate | Good |
| Metal-Catalyzed | 70–75 | ≥99.0 | Low | Moderate |
| CNBr-Mediated | 40–50 | ≥95.0 | Low | Poor |
Analyse Chemischer Reaktionen
6,7-Dimethoxy-3-cyano-3,4-dihydrocarbostyril undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced quinolinone derivatives.
Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.
Wissenschaftliche Forschungsanwendungen
Chemical Applications
Synthesis of Quinolinone Derivatives
6,7-Dimethoxy-3-cyano-3,4-dihydrocarbostyril serves as a precursor for synthesizing various quinolinone derivatives. These derivatives are valuable in organic synthesis due to their diverse biological activities. The compound can undergo several chemical reactions:
- Oxidation : Using oxidizing agents like potassium permanganate to produce quinolinone derivatives.
- Reduction : Employing lithium aluminum hydride to yield reduced forms of quinolinones.
- Substitution : Involving nucleophiles such as amines or thiols to create substituted quinolinone derivatives.
The following table summarizes the common reactions involving this compound:
| Reaction Type | Reagents Used | Products Generated |
|---|---|---|
| Oxidation | Potassium permanganate | Quinolinone derivatives |
| Reduction | Lithium aluminum hydride | Reduced quinolinone derivatives |
| Substitution | Amines, thiols | Substituted quinolinone derivatives |
Biological Applications
Cardiotonic Properties
Research has demonstrated that this compound exhibits significant cardiotonic properties. In vitro studies have shown that it can increase the strength of heart muscle contractions without affecting heart rate. Notably, it does not operate through common pathways such as phosphodiesterase inhibition or sodium channel opening.
Case Study: Positive Inotropic Action
A study published in the Journal of Medicinal Chemistry investigated the positive inotropic effects of this compound on guinea pig atrial preparations. The findings indicated potent effects without changes in heart rate or reliance on typical cardiac stimulation mechanisms like adrenergic receptor activation or calcium channel opening . However, its efficacy was limited in human cardiac tissues, suggesting further clinical investigations may not be warranted.
Medicinal Applications
While this compound shows promise as a cardiotonic agent based on animal studies, its application in human medicine remains limited. The following table outlines its medicinal potential compared to other known cardiotonics:
| Compound Name | Mechanism of Action | Efficacy in Human Tissues |
|---|---|---|
| This compound | Positive inotropic effects without common pathways | Limited |
| Milrinone | Phosphodiesterase inhibitor | Effective |
| Vesnarinone | Different mechanisms than traditional agents | Moderate |
Wirkmechanismus
The exact mechanism of action of 6,7-Dimethoxy-3-cyano-3,4-dihydrocarbostyril remains unclear. it is known that the compound exerts its positive inotropic effects without involving common pathways such as phosphodiesterase inhibition, Na+ channel opening, or adenosine receptor inhibition . This suggests that the compound may interact with unique molecular targets or pathways that are yet to be fully understood.
Vergleich Mit ähnlichen Verbindungen
Quinolinone Derivatives
The compound shares structural homology with other quinolinone-based cardiotonic agents, such as milrinone and vesnarinone, but diverges in pharmacological action.
Key Findings :
- Species-Specific Efficacy: 7A61 showed activity in guinea pig atria but failed in human ventricular muscle, whereas milrinone retained efficacy across species, highlighting limitations in preclinical models .
Isoquinoline Derivatives
Compounds such as ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate () share the 6,7-dimethoxy motif but belong to the isoquinoline class.
Functional Comparisons
Cardiotonic Activity
- 7A61 vs. Milrinone: Guinea Pig Atria: Both compounds enhance contractility, but 7A61 achieves this without PDE-III inhibition, unlike milrinone . Human Tissue: Milrinone’s efficacy in human ventricular muscle contrasts with 7A61’s inactivity, underscoring translational challenges .
- 7A61 vs. Vesnarinone: Vesnarinone’s dual action (PDE-III inhibition and ion channel effects) results in chronotropic modulation, whereas 7A61 lacks heart rate effects .
Structural-Activity Relationships (SAR)
Research Implications
- Model Validity : The disparity between guinea pig and human responses to 7A61 suggests that dog or cat papillary muscle models may better predict human cardiotonic efficacy .
- Unresolved Mechanism: 7A61’s mode of action remains elusive, warranting further investigation into novel cardiac signaling pathways.
Biologische Aktivität
6,7-Dimethoxy-3-cyano-3,4-dihydrocarbostyril (CAS No. 175988-86-0) is a derivative of 2-quinolinone that has garnered attention for its potential biological activities, particularly in the field of cardiology. This compound has been investigated for its positive inotropic effects, which can enhance the strength of heart muscle contractions without altering the heart rate. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula: C12H12N2O3
- Molecular Weight: 232.24 g/mol
- Structure: The compound features a cyano group and two methoxy groups attached to a carbostyril framework.
The precise mechanism of action for this compound remains largely unexplained. However, studies indicate that it does not operate through common pathways associated with other cardiotonic agents such as:
- Phosphodiesterase inhibition
- Sodium channel opening
- Adenosine receptor inhibition
Instead, it appears to exert its effects via alternative mechanisms that are yet to be fully elucidated .
Cardiotonic Effects
Research has demonstrated that this compound exhibits significant positive inotropic effects in various cardiac preparations:
- In Vitro Studies: The compound was tested on guinea pig atrial preparations, showing potent effects without altering heart rate. It was noted that the compound's activity was not dependent on the mechanisms commonly involved in cardiac stimulation .
| Study Type | Model Used | Observed Effect | Reference |
|---|---|---|---|
| In Vitro | Guinea Pig Atrial | Positive inotropic effect | |
| In Vitro | Human Ventricular | No significant effect |
Limitations in Human Studies
Despite promising results in animal models, the compound showed limited efficacy in human ventricular muscle preparations. This discrepancy suggests that while it may be effective in certain animal models, its therapeutic potential in humans is questionable .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with cyanogen bromide under controlled conditions. Its derivatives are being explored for various applications in medicinal chemistry and organic synthesis.
Case Studies and Applications
- Cardiac Muscle Research: Investigations into the compound's effects on cardiac tissues have provided insights into its potential as a therapeutic agent.
- Pharmaceutical Development: The compound serves as a precursor for synthesizing other quinolinone derivatives with potential biological activities.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6,7-dimethoxy-3-cyano-3,4-dihydrocarbostyril, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via cyclization of substituted acrylonitrile precursors under acidic conditions. Key parameters include temperature control (80–100°C) and use of catalysts like polyphosphoric acid (PPA) to enhance cyclization efficiency. Yield optimization requires stoichiometric adjustment of nitrile precursors and isolation via recrystallization (e.g., ethanol/water mixtures). Purity can be monitored using HPLC with UV detection at 254 nm .
Q. How can spectroscopic techniques (e.g., NMR, IR) resolve structural ambiguities in dihydrocarbostyril derivatives?
- Methodological Answer :
- ¹H-NMR : Characteristic signals for methoxy groups (δ 3.8–4.0 ppm) and dihydroquinoline protons (δ 2.5–3.5 ppm). Splitting patterns distinguish between equatorial and axial protons in the dihydro ring.
- IR : Confirm nitrile functionality (C≡N stretch at ~2200–2250 cm⁻¹) and carbonyl groups (C=O at ~1650–1700 cm⁻¹).
- Cross-validation with X-ray crystallography (e.g., CCDC deposition numbers in –5) resolves stereochemical ambiguities .
Q. What solvent systems are recommended for solubility and stability studies of this compound?
- Methodological Answer : Polar aprotic solvents (DMSO, DMF) enhance solubility for in vitro assays. For stability studies, avoid aqueous buffers at high pH (>8), as the nitrile group may hydrolyze. Use LC-MS to monitor degradation products under accelerated conditions (40°C/75% RH) .
Advanced Research Questions
Q. How can chiral centers in dihydrocarbostyril derivatives be synthesized and analyzed for enantiomeric purity?
- Methodological Answer : Asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) introduces stereocenters. Enantiomeric excess (ee) is quantified via chiral HPLC (e.g., Chiralpak IA column, hexane/ethanol mobile phase) or circular dichroism (CD). Racemic mixtures can be resolved using diastereomeric salt formation with tartaric acid derivatives .
Q. What strategies address contradictory bioactivity data in cell-based assays for dihydrocarbostyril derivatives?
- Methodological Answer :
- Dose-Response Validation : Ensure linearity across concentrations (e.g., 1–100 µM) and use orthogonal assays (e.g., fluorescence-based ATP detection vs. MTT).
- Metabolic Stability : Test compound stability in cell media (e.g., 24-hour incubation with LC-MS analysis) to rule out false negatives from degradation.
- Reference structurally analogous compounds (e.g., 7-hydroxy-3,4-dihydrocarbostyril in ) to contextualize SAR trends .
Q. How do computational methods (e.g., DFT, molecular docking) predict the pharmacological targets of this compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to determine electron density maps, identifying reactive sites (e.g., nitrile as a hydrogen-bond acceptor).
- Docking : Use AutoDock Vina to simulate binding to targets like kinases or GPCRs. Validate with MD simulations (100 ns trajectories) to assess binding stability. Cross-reference with crystallographic data (e.g., PDB entries in ) .
Q. What analytical challenges arise in detecting trace impurities (e.g., Aripiprazole-related byproducts) during synthesis?
- Methodological Answer : LC-MS/MS with MRM (multiple reaction monitoring) detects impurities at <0.1% levels. For example, monitor m/z transitions specific to Aripiprazole Impurity 13 ( ). Use orthogonal methods like capillary electrophoresis (CE) to confirm charge-based separations .
Data Contradiction & Validation
Q. How to reconcile discrepancies in crystallographic vs. spectroscopic data for dihydrocarbostyril derivatives?
- Methodological Answer :
- Compare X-ray bond lengths/angles (e.g., C-C≡N vs. C=O) with DFT-optimized structures.
- Re-examine NMR assignments using 2D techniques (COSY, HSQC) to resolve signal overlap.
- For polymorphic forms, perform variable-temperature XRD to assess thermal-driven structural changes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
